Cyclopenta[d]pyrimidines represent a class of heterocyclic compounds gaining significant attention in medicinal chemistry due to their diverse biological activities. [, , , ] They are characterized by a pyrimidine ring fused with a cyclopentane ring.
Synthesis Analysis
Although the synthesis of this specific molecule is not detailed in the provided papers, general synthetic strategies for cyclopenta[d]pyrimidines involve the condensation of various starting materials. [, , ]
Mechanism of Action
Antifolates: These compounds inhibit dihydrofolate reductase (DHFR), an enzyme crucial for cell growth and proliferation. []
Anti-microtubule agents: They interfere with microtubule dynamics, essential for cell division, leading to cell cycle arrest and apoptosis. []
AKT inhibitors: By inhibiting AKT signaling pathways, these compounds can suppress tumor growth and survival. []
Applications
Anticancer Activity: Several cyclopenta[d]pyrimidines exhibit potent antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and leukemia. [, , , ]
Antimicrobial Activity: Some derivatives display activity against bacteria and fungi, highlighting their potential as novel antimicrobial agents. []
Treatment of Vestibular Disorders: Certain cyclopenta[d]pyrimidine-based histamine H4 receptor antagonists show promise in treating symptoms of vestibular disorders. []
Related Compounds
(±)-1·HCl
Compound Description: (±)-1·HCl is a potent anti-microtubule agent and serves as the parent compound for a series of 21 substituted cyclopenta[d]pyrimidines. [] Research revealed that the N-methyl and a 4N-methoxy groups are essential for its potent activity. []
Relevance: (±)-1·HCl shares the core cyclopenta[d]pyrimidine structure with N-(2-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. The presence of the N-methyl and methoxy groups in both compounds further strengthens their structural relationship. []
30·HCl
Compound Description: 30·HCl is a potent substituted cyclopenta[d]pyrimidine derivative and anti-microtubule agent. [] It exhibits nanomolar inhibitory activity against various tumor cell proliferations, demonstrating superior potency compared to (±)-1·HCl. [] Notably, 30·HCl overcomes Pgp and βIII-tubulin mediated drug resistance commonly observed with other anti-tubulin agents. [] In vivo studies have shown its efficacy against a triple-negative breast cancer xenograft mouse model. []
Relevance: 30·HCl belongs to the same substituted cyclopenta[d]pyrimidine class as N-(2-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. The research highlights that the 6-substituent present in (±)-1·HCl and absent in 30·HCl is not crucial for activity, suggesting a potential relationship with the target compound lacking a 6-substituent. []
Compound Description: This compound, denoted as (1), exhibits potent inhibition of dihydrofolate reductase (DHFR) activity and effectively inhibits tumor cell growth. [] It serves as a basis for developing new cyclopenta[d]pyrimidine-based antifolates with enhanced potency compared to methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM). []
Relevance: Compound (1) shares the core cyclopenta[d]pyrimidine structure with N-(2-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. Both belong to the broader class of cyclopenta[d]pyrimidine-based compounds, suggesting potential shared structural features and activities. []
Compound Description: NSC77468 demonstrates potent anti-Toxoplasma gondii activity with a favorable selectivity index (SI) of 25. [] This suggests its specific targeting of T. gondii proliferation without significantly affecting host cells. []
Relevance: While not a direct structural analogue, NSC77468 shares similarities with N-(2-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine in terms of its heterocyclic ring system and the presence of an amino group. Both compounds exhibit antiparasitic activity, indicating potential commonalities in their mechanisms of action or target interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.